2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides in Drug Design
Sulfonamides have been extensively studied for their diverse pharmacological properties, including their role as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide group's ability to inhibit enzyme activity has been particularly valuable in developing treatments for conditions such as glaucoma, epilepsy, and certain cancers. Notably, sulfonamide CAIs have shown significant potential as selective antiglaucoma drugs by targeting CA II and as antitumor agents by targeting CA IX/XII. These findings underscore the ongoing need for novel sulfonamides with improved selectivity and efficacy for treating and diagnosing various diseases (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications
Sulfonamides, due to their widespread use, also present environmental challenges, particularly in water contamination. Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen, a common pharmaceutical containing the acetamide group, similar to the structure . These processes result in the formation of various by-products, indicating the complexity of environmental remediation efforts for such compounds. The degradation pathways and the biotoxicity of the resulting by-products are crucial areas of study, highlighting the importance of developing efficient and safe methods for removing these pollutants from water sources (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-2-27-16-7-5-14(6-8-16)21-18(24)11-15-12-28-19(22-15)23-29(25,26)17-9-3-13(20)4-10-17/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBIVWHSPIEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.